molecular formula C4H7BrO B1342031 3-(Bromomethyl)oxetane CAS No. 1374014-30-8

3-(Bromomethyl)oxetane

Cat. No. B1342031
M. Wt: 151 g/mol
InChI Key: IEDRUQXJIWTVIL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)oxetane is a chemical compound that is part of the oxetane family, which has been widely used in polymer synthesis and pharmaceutical applications. The oxetane ring is a four-membered cyclic ether that is known for its presence in various natural products, including the anti-cancer drug Taxol. Substituted oxetanes, such as those with a bromomethyl group at the C(3) position, are particularly interesting due to their versatility in chemical reactions and their utility in drug discovery and synthesis as liponeutral surrogates for other structural motifs .

Synthesis Analysis

The

Scientific Research Applications

Synthesis and Application in Explosive Materials

3-(Bromomethyl)oxetane serves as a precursor for the synthesis of energetic oxetanes like LLM-116 (4-amino-3,5-dinitro-1H-pyrazole). The derivatives synthesized from it demonstrate high detonation velocities and pressures, indicating potential use in explosive materials. Their insensitivity and thermostability also make them noteworthy in this field. The compounds have been extensively characterized using various spectroscopy methods and X-ray diffraction, enhancing understanding of their properties and potential applications (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

In Polymer Synthesis

3-(Bromomethyl)oxetane has been utilized in the field of polymer synthesis. It has been used in radiation-induced solid-state copolymerization with other oxetanes, demonstrating its versatility and potential for creating various polymeric materials. This research can pave the way for new materials with unique properties and applications (Hayashi, Watanabe, & Okamura, 1963).

Development of Energetic Binders

In the field of rocket propellants, 3-(Bromomethyl)oxetane derivatives are researched as precursors to energetic azido polymers. These polymers, when synthesized and modified appropriately, show promise as energetic binders for rocket propellants. The research delves into the effects of initiator/catalyst systems on crucial properties like molecular weight distribution and functionality (Barbieri, Keicher, & Polacco, 2009).

Application in Drug Discovery and Synthesis

Oxetanes, including derivatives of 3-(Bromomethyl)oxetane, are becoming increasingly significant in drug discovery and synthesis. They are used as liponeutral surrogates for structural motifs, aiding in the synthesis of pharmaceutical drugs. Their utility in coupling reactions with reactive groups on drugs is critical for efficient drug synthesis (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).

Safety And Hazards

When handling 3-(Bromomethyl)oxetane, it is advised to avoid all personal contact, including inhalation. It should be used in a well-ventilated area and contact with moisture should be avoided . It is also recommended to wear protective clothing when there is a risk of exposure .

Future Directions

Oxetanes have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . They have been widely adopted in medicinal chemistry programs in recent years . This suggests that the study and application of 3-(Bromomethyl)oxetane and other oxetanes will continue to be a significant area of research in the future .

properties

IUPAC Name

3-(bromomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRUQXJIWTVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601180
Record name 3-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)oxetane

CAS RN

1374014-30-8
Record name 3-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
F Li, X Guo, Y Wang, M Jin - European Polymer Journal, 2023 - Elsevier
On the basis of aliphatic nucleophilic substitution polycondensation reactions, a series of hyperbranched macromers that contained cationic polymerizable groups, eg, oxetane, …
MG Dastgir, LG Peeva, AG Livingston, TA Morley… - Journal of membrane …, 2005 - Elsevier
… The PPG was functionalised using 3-methyl-3-bromomethyl oxetane. The cationic ring-opening polymerisation of oxetane functionalised PPG was effected by UV light in the presence of …
O Boutureira, N Martínez‐Sáez… - … A European Journal, 2017 - Wiley Online Library
Oxetanes are four‐membered ring oxygen heterocycles that are advantageously used in medicinal chemistry as modulators of physicochemical properties of small molecules. Herein, …
Y Wen, H Mo, B Tan, X Lu, B Wang, N Liu - European Polymer Journal, 2023 - Elsevier
High energy is the eternal pursuit of energetic materials. Consequently, introducing energetic groups into polymers has become a hotspot for energetic materials researchers all over …
F Zhan, A Asif, J Liu, H Wang, W Shi - Polymer, 2010 - Elsevier
The hyperbranched polyesters with terminal oxetane groups were synthesized via couple-monomer methodology based on carboxylic anhydride and hydroxyl oxetane. Two competitive …
A Cornia, L Gregoli, C Danieli, A Caneschi… - Inorganica Chimica …, 2008 - Elsevier
… phenoxide with 3-hydroxymethyl-3-bromomethyl-oxetane in the presence of TBABr catalyst (… Furthermore, the 3-hydroxymethyl-3-bromomethyl-oxetane reagent used in Method B is …
F Zhan, X Cheng, W Shi - Polymers for Advanced Technologies, 2012 - Wiley Online Library
The polysiloxanes end‐capped with oxetane group (PSiO‐H and PSiO‐L) were synthesized via hydrosilylation reaction based on α,ω‐dihydrogen‐terminated polydimethylsiloxanes …
JM Uilk - 2003 - search.proquest.com
A method for measuring the intrinsic advancing (θ adv) and receding (θ rec) water contact angles was developed for hydrosilation-cured polydimethylsiloxane (PDMS) network coatings. …
MA Blaskovich, G Evindar, NGW Rose… - The Journal of …, 1998 - ACS Publications
Optically pure N-protected serine aldehyde equivalents can be prepared by the protection of the carboxylic group of serine by a cyclic ortho ester. Alkylation of N-Cbz-, N-Fmoc- or N-Boc…
Number of citations: 113 0-pubs-acs-org.brum.beds.ac.uk
A Rao, Y Kim, CM Kausch, VM Russell, RR Thomas - Langmuir, 2006 - ACS Publications
… The oxetane monomer 3-methyl-3-bromomethyl oxetane was purchased from Chemada, Ltd. (Beer Sheva, Israel). The synthesis of the fluorinated oxetane monomer used to prepare …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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